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Introduction Keratin, a fibrous structural protein found in sources like hair, wool, and feathers,

is a compelling biomaterial for tissue engineering due to its inherent biocompatibility,

biodegradability, and natural cell-binding motifs. When fabricated into nanofibrous scaffolds,

keratin can closely mimic the architecture of the native extracellular matrix (ECM), providing an

ideal environment for cell adhesion, proliferation, and differentiation. Electrospinning is a

versatile and effective technique for producing these nanofibrous scaffolds, allowing for control

over fiber diameter, orientation, and porosity. This document provides detailed protocols for the

extraction of keratin, the fabrication of keratin-based nanofibers using electrospinning, and

methods for their characterization. It also summarizes key quantitative data and illustrates the

underlying biological mechanisms and experimental workflows.

Part 1: Experimental Protocols
Protocol 1: Keratin Extraction from Human Hair
(Sulphitolysis Method)
This protocol details the extraction of keratin from human hair using a common sulphitolysis

method.[1][2]
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Human hair clippings (untreated)

Sodium metabisulfite (Na2S2O5)

Urea

Sodium dodecyl sulfate (SDS)

Tris-HCl buffer (pH 8.5)

Deionized (DI) water

Ethanol

Dialysis tubing (12 kDa MWCO)

Lyophilizer

Procedure:

Washing and Preparation: Thoroughly wash human hair clippings with a mild detergent and

rinse extensively with DI water. Follow with an ethanol wash to degrease the hair.[3] Allow

the hair to air dry completely and then cut it into small fragments (~1-2 cm).

Extraction Solution: Prepare the extraction solution containing 8 M Urea, 0.5 M sodium

metabisulfite, and 0.1 M SDS in a Tris-HCl buffer.

Extraction: Immerse the cleaned and cut hair fragments into the extraction solution at a ratio

of 1:20 (w/v). Heat the mixture at 60-70°C for 12-24 hours with continuous stirring.

Filtration and Dialysis: After extraction, filter the solution to remove any undissolved hair

residue. Dialyze the resulting supernatant against DI water for 3-4 days using dialysis tubing,

changing the water twice daily to remove salts and small molecules.

Lyophilization: Freeze the dialyzed keratin solution at -80°C and then lyophilize (freeze-dry)

for 48-72 hours to obtain a pure, dry keratin powder. Store the keratin powder at 4°C.
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Protocol 2: Preparation of Keratin/Polyvinyl Alcohol
(PVA) Electrospinning Solution
This protocol describes the preparation of a blended solution of keratin and PVA, a common

synthetic polymer used to improve the spinnability of keratin.[4][5]

Materials:

Extracted keratin powder (from Protocol 1)

Polyvinyl alcohol (PVA, Mw: 85,000-124,000)[6]

Deionized (DI) water

Magnetic stirrer with heating plate

Procedure:

PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving the required

amount of PVA powder in DI water at 85°C with continuous stirring until the solution is clear

and homogeneous.[6]

Keratin Solution Preparation: Prepare a separate keratin solution (e.g., 5-10% w/v) in DI

water. Gentle heating (40-50°C) may be required to fully dissolve the keratin powder.

Blending: To create a blended solution with a specific Keratin:PVA weight ratio (e.g., 50:50),

slowly add the keratin solution to the PVA solution under constant stirring.[5]

Homogenization: Continue stirring the blended solution for several hours at room

temperature to ensure complete homogeneity. The final total polymer concentration should

be optimized for electrospinning (e.g., 10-14 wt%).[4]

Protocol 3: Electrospinning of Keratin/PVA Nanofibers
This protocol outlines the general procedure for electrospinning the prepared keratin/PVA

solution.

Materials & Equipment:
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Keratin/PVA solution (from Protocol 2)

Electrospinning apparatus (including high-voltage power supply, syringe pump, and collector)

10 mL syringe with a 22-gauge blunt-tipped needle

Grounded collector (e.g., rotating mandrel or flat plate covered with aluminum foil)

Procedure:

Setup: Load approximately 10 mL of the Keratin/PVA solution into the syringe and mount it

onto the syringe pump. Attach the needle and ensure it is connected to the positive electrode

of the high-voltage power supply. Position the collector at a set distance from the needle tip

and ground it.

Parameter Setting: Set the electrospinning parameters. These parameters must be

optimized for each specific solution but typical ranges are:

Voltage: 9-20 kV

Flow Rate: 0.4-1.0 mL/h

Needle-to-Collector Distance: 10-20 cm

Initiation: Start the syringe pump to dispense the solution at the set flow rate. Apply the high

voltage to initiate the process. A stable Taylor cone should form at the needle tip, from which

a polymer jet is ejected towards the collector.

Collection: Allow the nanofibers to deposit on the collector for the desired duration to achieve

the required scaffold thickness. For aligned fibers, a high-speed rotating mandrel (e.g.,

>2000 rpm) can be used as the collector.[4]

Drying: After collection, carefully remove the nanofiber mat from the collector and dry it in a

vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

Protocol 4: Scaffold Characterization
A. Mechanical Testing
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Sample Preparation: Cut the nanofiber mat into rectangular strips (e.g., 50 mm x 10 mm) as

per ASTM D882-10 standards.[7] Mount the specimen onto a paper frame to prevent pre-

stretching before clamping it into the tensile tester grips.[8]

Testing: Use a universal testing machine to perform tensile tests.[7] Apply a constant strain

rate (e.g., 10 mm/min) until the sample fails.[4]

Data Analysis: From the resulting stress-strain curve, calculate the Young's modulus,

ultimate tensile strength (UTS), and elongation at break.[9]

B. Cell Viability (MTT Assay)

Scaffold Sterilization: Cut the nanofiber scaffolds into discs to fit into a 96-well plate. Sterilize

the scaffolds by soaking in 70% ethanol for 30 minutes, followed by three washes with sterile

phosphate-buffered saline (PBS).[10] Pre-incubate the scaffolds in the cell culture medium

for at least 24 hours.[11]

Cell Seeding: Seed cells (e.g., L929 fibroblasts or human keratinocytes) onto the scaffolds

at a density of 1 x 10^4 to 5 x 10^4 cells/well.[10][11] Culture the cell-seeded scaffolds for

desired time points (e.g., 1, 3, and 5 days).

MTT Reagent: At each time point, remove the culture medium and add MTT solution (5

mg/mL in PBS, diluted 1:10 in fresh medium) to each well. Incubate for 4 hours at 37°C.[12]

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or isopropanol) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate

reader.[11][12] Cell viability is proportional to the absorbance and is typically expressed as a

percentage relative to a control group. Note that porous scaffolds can adsorb MTT formazan,

potentially leading to inaccurate results; proper controls are essential.[13]

Part 2: Data Presentation
Table 1: Keratin Source and Extraction Methods
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Keratin Source
Extraction
Method

Reagents Typical Yield Reference

Human Hair Sulphitolysis
Sodium
metabisulfite,
Urea, SDS

~60-75% [1][2]

Human Hair
Alkaline

Hydrolysis

Sodium

Hydroxide

(NaOH)

Varies with

NaOH conc.
[14][15]

Pig Nails Reduction L-cysteine, Urea Not specified

| Poultry Feathers | Microwave-Assisted | Acetic acid (70% v/v) | up to 26% (w/w) | |

Table 2: Electrospinning Parameters and Resulting Nanofiber Properties

Polymer
System
(Ratio)

Solvent Voltage (kV)
Flow Rate
(mL/h)

Nanofiber
Diameter

Reference

Keratin/PVA
(up to
40:60)

Water 9 0.5 150-250 nm [4]

Keratin/PCL

(30:70)

Formic

Acid/DCM
15 2.5 200-400 nm

Keratin/PEO

(up to 70:30)
Water 10-30 0.5 min⁻¹ ~200 nm [2]

Keratin/Nylon

-6 (6:12 wt%)
Formic Acid 20 1.0 430 ± 45 nm

| Keratin/Fibroin (2:8) | Formic Acid | 12 | 0.2 | 2.94 ± 0.81 µm | |

Table 3: Mechanical and Biological Properties of Keratin-Based Scaffolds
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Scaffold
Compositio
n

Young's
Modulus
(MPa)

Tensile
Strength
(MPa)

Cell Type
Key
Biological
Finding

Reference

Keratin/PCL
(various
ratios)

2.5 - 4.5
Not
specified

3T3
Fibroblasts

Young's
modulus
decreased
with
increased
keratin
ratio.

Keratin/Nylon

-6 (6%

Keratin)

Not specified 70.1 Not specified

Higher

strength

compared to

other keratin

concentration

s.

Keratin/PVA

(Aligned)
~150 ~8 Not specified

Aligned fibers

showed

improved

tensile

strength.

[4]

Keratin/Gelati

n/HAp

Lower than

Keratin/Gelati

n

Not specified Not specified

KGH scaffold

supported

higher cell

proliferation.

| Keratin/Fibroin | Not specified | 1.81 | HUVECs | Good cell adhesion and non-cytotoxic. | |

Part 3: Diagrams of Workflows and Signaling
Pathways
Experimental Workflow
The entire process from keratin sourcing to a cell-seeded tissue engineering scaffold involves

several sequential steps as illustrated below.
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Figure 1. Experimental workflow for keratin nanofiber scaffold fabrication and evaluation.
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Signaling Pathway
Keratin-based scaffolds can actively promote cell proliferation and survival by engaging

specific cell signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial

regulator of these cellular processes in tissue regeneration.[16][17][18]
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Figure 2. Activation of the PI3K/Akt signaling pathway by keratin scaffolds to promote cell
growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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